Paroxetine hydrochloride hemihydrate Paroxetine hydrochloride hemihydrate A serotonin uptake inhibitor that is effective in the treatment of depression.
Brand Name: Vulcanchem
CAS No.: 110429-35-1
VCID: VC0538653
InChI: InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1
SMILES: C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl
Molecular Formula: C38H42F2N2O7
Molecular Weight: 676.7 g/mol

Paroxetine hydrochloride hemihydrate

CAS No.: 110429-35-1

Cat. No.: VC0538653

Molecular Formula: C38H42F2N2O7

Molecular Weight: 676.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Paroxetine hydrochloride hemihydrate - 110429-35-1

Specification

Description A serotonin uptake inhibitor that is effective in the treatment of depression.
CAS No. 110429-35-1
Molecular Formula C38H42F2N2O7
Molecular Weight 676.7 g/mol
IUPAC Name (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate
Standard InChI InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1
Standard InChI Key ZXJDTEDKPXHKJZ-HBQYTBQASA-N
Isomeric SMILES C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O
SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl
Canonical SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O
Appearance Solid powder
Boiling Point 451.7±45.0
Melting Point 120-138
Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/
129 - 131 °C

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